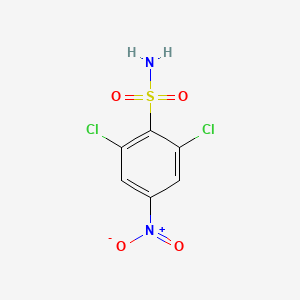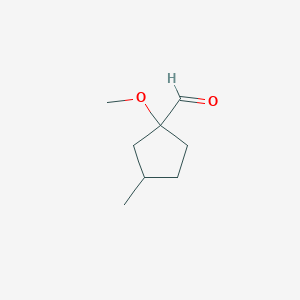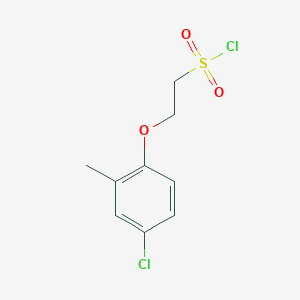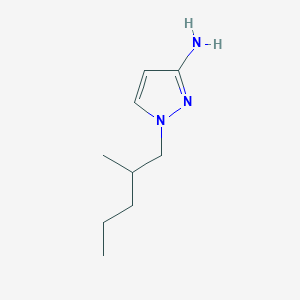
Methyl 3-((2-amino-5-methylphenyl)thio)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((2-amino-5-methylphenyl)thio)propanoate is an organic compound with the molecular formula C11H15NO2S It is a derivative of propanoic acid and contains a thioether linkage, which is a sulfur atom connected to two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-amino-5-methylphenyl)thio)propanoate typically involves the reaction of 2-amino-5-methylthiophenol with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-((2-amino-5-methylphenyl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 3-((2-amino-5-methylphenyl)thio)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-((2-amino-5-methylphenyl)thio)propanoate involves its interaction with specific molecular targets. The thioether and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-((2-amino-5-methylphenyl)thio)acetate
- Methyl 3-((2-amino-5-methylphenyl)thio)butanoate
- Methyl 3-((2-amino-5-methylphenyl)thio)pentanoate
Uniqueness
Methyl 3-((2-amino-5-methylphenyl)thio)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thioether linkage and amino group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H15NO2S |
|---|---|
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
methyl 3-(2-amino-5-methylphenyl)sulfanylpropanoate |
InChI |
InChI=1S/C11H15NO2S/c1-8-3-4-9(12)10(7-8)15-6-5-11(13)14-2/h3-4,7H,5-6,12H2,1-2H3 |
Clé InChI |
YXDLUNLOYDQSMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N)SCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13620337.png)





